molecular formula C64H58N2S3 B12611131 2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine CAS No. 650606-96-5

2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine

Cat. No.: B12611131
CAS No.: 650606-96-5
M. Wt: 951.4 g/mol
InChI Key: UFFUIIQIVPPOTF-UHFFFAOYSA-N
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Description

2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine is a complex organic compound with a unique structure that includes multiple aromatic rings and a pyrimidine core

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine typically involves multi-step organic reactions. The process begins with the preparation of the tetramethyl-substituted phenylthiophene intermediates, which are then coupled with a pyrimidine core through a series of condensation reactions. Common reagents used in these reactions include organometallic catalysts, such as palladium or nickel complexes, and solvents like dichloromethane or tetrahydrofuran. The reaction conditions often require controlled temperatures and inert atmospheres to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound may involve scalable synthetic routes that optimize yield and purity. Techniques such as continuous flow chemistry and automated synthesis can be employed to enhance efficiency. Additionally, purification methods like recrystallization and chromatography are used to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using hydrogen gas in the presence of a metal catalyst, such as palladium on carbon, to yield reduced forms of the compound.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Hydrogen gas with palladium on carbon catalyst.

    Substitution: Halogenating agents like bromine or chlorine for electrophilic substitution; nucleophiles like amines or thiols for nucleophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce fully hydrogenated compounds.

Scientific Research Applications

2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.

    Biology: Investigated for its potential as a fluorescent probe or sensor due to its unique photophysical properties.

    Medicine: Explored for its potential therapeutic effects, including anti-cancer and anti-inflammatory activities.

    Industry: Utilized in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs).

Mechanism of Action

The mechanism by which 2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine exerts its effects involves interactions with specific molecular targets and pathways. For instance, in medicinal applications, the compound may interact with cellular receptors or enzymes, modulating their activity and leading to therapeutic effects. The exact pathways and targets can vary depending on the specific application and context.

Comparison with Similar Compounds

Similar Compounds

    2,4,6-Tris(4-formylphenyl)-1,3,5-triazine: Another aromatic compound with a triazine core, used in similar applications.

    Tris(2,2,6,6-tetramethyl-3,5-heptanedionato)manganese(III): A coordination complex with applications in catalysis and materials science.

Uniqueness

2,4,6-Tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine is unique due to its specific structural features, which confer distinct photophysical and electronic properties. These properties make it particularly valuable in the development of advanced materials and electronic devices.

Properties

CAS No.

650606-96-5

Molecular Formula

C64H58N2S3

Molecular Weight

951.4 g/mol

IUPAC Name

2,4,6-tris[2,3,5,6-tetramethyl-4-(5-phenylthiophen-2-yl)phenyl]pyrimidine

InChI

InChI=1S/C64H58N2S3/c1-35-39(5)60(55-31-28-52(67-55)47-22-16-13-17-23-47)40(6)36(2)58(35)50-34-51(59-37(3)41(7)61(42(8)38(59)4)56-32-29-53(68-56)48-24-18-14-19-25-48)66-64(65-50)63-45(11)43(9)62(44(10)46(63)12)57-33-30-54(69-57)49-26-20-15-21-27-49/h13-34H,1-12H3

InChI Key

UFFUIIQIVPPOTF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(C(=C1C2=CC=C(S2)C3=CC=CC=C3)C)C)C4=CC(=NC(=N4)C5=C(C(=C(C(=C5C)C)C6=CC=C(S6)C7=CC=CC=C7)C)C)C8=C(C(=C(C(=C8C)C)C9=CC=C(S9)C1=CC=CC=C1)C)C)C

Origin of Product

United States

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